(3-Aminophenyl)(morpholino)methanone synthesis protocol
(3-Aminophenyl)(morpholino)methanone synthesis protocol
An In-depth Technical Guide on the Synthesis of (3-Aminophenyl)(morpholino)methanone
This technical guide provides a comprehensive overview of the synthesis of (3-Aminophenyl)(morpholino)methanone, a key intermediate in the preparation of various active pharmaceutical ingredients. The primary synthetic route detailed herein involves a four-step process commencing from benzotrichloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthetic Pathway Overview
The synthesis of (3-Aminophenyl)(morpholino)methanone from benzotrichloride is a well-established four-step process.[1][2] The sequence involves:
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Nitration and Hydrolysis: Benzotrichloride is first nitrated to introduce a nitro group at the meta position, followed by hydrolysis of the trichloromethyl group to a carboxylic acid, yielding 3-nitrobenzoic acid.[1][2]
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Acyl Chloride Formation: The resulting 3-nitrobenzoic acid is then converted to its corresponding acyl chloride, 3-nitrobenzoyl chloride, using a chlorinating agent such as thionyl chloride.[1][2]
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Amidation: 3-Nitrobenzoyl chloride is subsequently reacted with morpholine to form the amide, (3-nitrophenyl)(morpholino)methanone.[1][2]
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Reduction: Finally, the nitro group of (3-nitrophenyl)(morpholino)methanone is reduced to an amine to yield the target compound, (3-Aminophenyl)(morpholino)methanone.[1][2]
Data Presentation
The following tables summarize the quantitative data associated with each step of the synthesis.
Table 1: Reaction Conditions and Yields for the Synthesis of 3-Nitrobenzoic Acid
| Starting Material | Reagents | Temperature | Reaction Time | Yield |
| Benzotrichloride | 90% Nitric Acid, Sulfuric Acid | 5-10°C | Not Specified | 90-95% (selectivity for meta-isomer)[1] |
Table 2: Reaction Conditions and Yields for the Synthesis of 3-Nitrobenzoyl Chloride
| Starting Material | Reagent | Temperature | Reaction Time | Yield |
| 3-Nitrobenzoic Acid | Thionyl Chloride | Reflux (Steam Bath) | 3 hours | 80%[1] |
Table 3: Reaction Conditions and Yields for the Synthesis of (3-nitrophenyl)(morpholino)methanone
| Starting Material | Reagents | Temperature | Reaction Time | Yield |
| 3-Nitrobenzoyl Chloride | Morpholine, Triethylamine | Ambient | 1 hour | 80%[1] |
Table 4: Reaction Conditions and Yields for the Synthesis of (3-Aminophenyl)(morpholino)methanone
| Starting Material | Reagents | Temperature | Reaction Time | Yield |
| (3-nitrophenyl)(morpholino)methanone | Iron Powder, Hydrochloric Acid | 55-65°C | 1-3 hours | 70%[1] |
Experimental Protocols
Step 1: Synthesis of 3-Nitrobenzoic Acid from Benzotrichloride
Materials:
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Benzotrichloride
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Nitric Acid (90%)
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Sulfuric Acid (concentrated)
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Ice
Procedure:
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In a reaction vessel equipped with a stirrer and cooling bath, add benzotrichloride.
-
Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to 90% nitric acid while cooling in an ice bath.
-
Slowly add the nitrating mixture to the benzotrichloride while maintaining the temperature between 5-10°C.
-
After the addition is complete, continue stirring for a specified time to ensure the completion of both nitration and hydrolysis of the trichloromethyl group.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 3-nitrobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Purification can be achieved by column chromatography.[1]
Step 2: Synthesis of 3-Nitrobenzoyl Chloride from 3-Nitrobenzoic Acid
Materials:
-
3-Nitrobenzoic Acid
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Thionyl Chloride
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Round-bottom flask with reflux condenser
Procedure:
-
Place 3-nitrobenzoic acid in a round-bottom flask.
-
Add an excess of thionyl chloride.
-
Fit the flask with a reflux condenser and heat the mixture on a steam bath for 3 hours.[3]
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
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The resulting crude 3-nitrobenzoyl chloride can be used in the next step without further purification. A yield of approximately 80% is expected.[1]
Step 3: Synthesis of (3-nitrophenyl)(morpholino)methanone
Materials:
-
3-Nitrobenzoyl Chloride
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Morpholine
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Triethylamine
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Dichloromethane (DCM)
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Water
Procedure:
-
In a flask, dissolve morpholine and triethylamine in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-nitrobenzoyl chloride in dichloromethane to the cooled morpholine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[4]
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude (3-nitrophenyl)(morpholino)methanone.
-
The product can be purified by column chromatography to achieve an 80% yield.[1]
Step 4: Synthesis of (3-Aminophenyl)(morpholino)methanone
Materials:
-
(3-nitrophenyl)(morpholino)methanone
-
Iron powder
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, suspend (3-nitrophenyl)(morpholino)methanone in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture and then add concentrated hydrochloric acid dropwise.
-
After the addition, maintain the reaction at 55-65°C for 1-3 hours.[5]
-
Upon completion of the reaction, cool the mixture and filter through a bed of celite to remove the iron residues.
-
Basify the filtrate with a 10% sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (3-Aminophenyl)(morpholino)methanone with a 70% yield.[1]
Visualizations
Synthesis Pathway
Caption: Overall synthetic route for (3-Aminophenyl)(morpholino)methanone.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.

